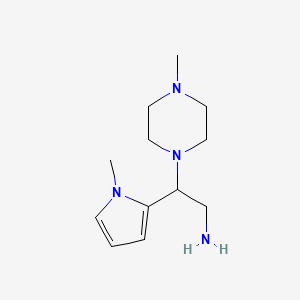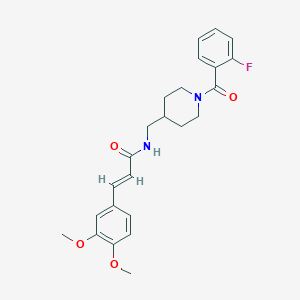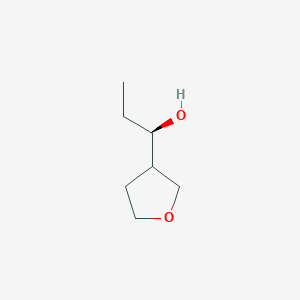
(3-methoxy-2-methyl-2H-indazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-methoxy-2-methyl-2H-indazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a complex organic molecule that contains several functional groups and rings. It belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The indole and indazole rings, along with the pyridine ring, would contribute to the aromaticity of the molecule. The methoxy and methyl groups would provide some steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the methoxy group might undergo reactions typical of ethers, while the indole and indazole rings might undergo electrophilic substitution reactions .Applications De Recherche Scientifique
Structural Analysis and Synthesis
Structural analysis and synthesis of related compounds, such as 1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone, reveal insights into the molecular architecture and bonding characteristics of these compounds. The study by Kloubert et al. (2012) focuses on the methylation process and the resulting structural twists and bonds in the molecule (Kloubert, R. Kretschmer, H. Görls, M. Westerhausen, 2012).
Research on compounds like Crystal and Molecular Structure Analysis of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone by Lakshminarayana et al. (2009) provides a foundation for understanding the crystallographic and molecular structures of similar methanone derivatives (B. Lakshminarayana, J. S. Prasad, T. Venu, B. K. Manuprasad, M. A. Sridhar, S. Shashikanth, 2009).
Antimicrobial and Anticancer Properties
Kumar et al. (2012) report on the synthesis and antimicrobial activity of pyridin-4-yl methanones, highlighting their potential in combating microbial infections (Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, 2012).
The study on novel 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents by Katariya et al. (2021) demonstrates the potential applications of these compounds in treating cancer and microbial infections (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Structural and Magnetic Properties
- Calancea et al. (2013) explore the structural and magnetic characterizations of new complexes of di-2,6-(2-pyridylcarbonyl)pyridine ligands, providing insight into the magnetic properties of these compounds, which could be relevant for future applications in materials science (Sergui Calancea, D. P. Cruz, David Poirot, C. Mathonière, P. Rosa, R. Clérac, Carolina Pejo, R. Chiozzone, F. Lloret, R. González, 2013).
Experimental and Theoretical Studies
- The combined experimental and theoretical study on vibrational and electronic properties of related compounds, such as (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone, by Al-Wabli et al. (2017), aids in understanding the energetic and spectroscopic profiles of these molecules (Reem I. Al-Wabli, M. Govindarajan, M. S. Almutairi, M. Attia, 2017).
Mécanisme D'action
Target of Action
It’s worth noting that both indole and imidazole derivatives, which are structurally similar to the compound , have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole and imidazole derivatives are known to interact with their targets through various mechanisms, often resulting in the inhibition or activation of the target . The specific changes resulting from these interactions would depend on the nature of the target and the type of interaction.
Biochemical Pathways
Indole and imidazole derivatives are known to affect a variety of biochemical pathways, often leading to diverse downstream effects . For instance, some indole derivatives have been shown to inhibit the oxidation of arachidonic acid , while some imidazole derivatives have been reported to show antiviral activity against influenza A .
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may have a range of potential effects at the molecular and cellular level .
Orientations Futures
Propriétés
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-26-23(29-2)19-5-3-18(14-20(19)25-26)22(28)27-12-9-17-13-16(4-6-21(17)27)15-7-10-24-11-8-15/h3-8,10-11,13-14H,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLKTLJCFKCUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCC4=C3C=CC(=C4)C5=CC=NC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-[2-(3-Methylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3014574.png)
![1-(4-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014578.png)

![2-[({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid](/img/structure/B3014582.png)
![dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B3014583.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3014585.png)
![N-(2-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3014586.png)

![5-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B3014588.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3014589.png)

![(5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B3014593.png)
![(E)-2-amino-N-butyl-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3014595.png)